molecular formula C15H11ClO3 B068217 4-Acetoxy-2'-chlorobenzophenone CAS No. 185606-03-5

4-Acetoxy-2'-chlorobenzophenone

Cat. No.: B068217
CAS No.: 185606-03-5
M. Wt: 274.7 g/mol
InChI Key: KWEFKRBEISXAIJ-UHFFFAOYSA-N
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Description

4-Acetoxy-2’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 4-position and a chlorine atom at the 2’-position of the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2’-chlorobenzophenone typically involves the acetylation of 4-hydroxy-2’-chlorobenzophenone. One common method includes the reaction of 4-hydroxy-2’-chlorobenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing the reactants and heating the mixture to about 50-60°C for 15 minutes, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods: Industrial production of 4-Acetoxy-2’-chlorobenzophenone may involve large-scale acetylation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-2’-chlorobenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 4-hydroxy-2’-chlorobenzophenone.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids or Bases: For hydrolysis reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used.

    Hydrolysis Product: 4-Hydroxy-2’-chlorobenzophenone.

    Oxidation and Reduction Products: Various derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-Acetoxy-2’-chlorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Hydroxy-2’-chlorobenzophenone: The hydrolysis product of 4-Acetoxy-2’-chlorobenzophenone.

    4-Chlorobenzophenone: Lacks the acetoxy group, leading to different chemical properties and reactivity.

    2-Acetoxy-4’-chlorobenzophenone: A positional isomer with the acetoxy group at a different position.

Properties

IUPAC Name

[4-(2-chlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEFKRBEISXAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641695
Record name 4-(2-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185606-03-5
Record name [4-(Acetyloxy)phenyl](2-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185606-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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